2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a bicyclic ketone featuring a sulfur-containing azabicyclo framework fused with a benzodioxin moiety. This compound’s unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The thia-azabicyclo component enhances conformational rigidity, while the benzodioxin group contributes to aromatic interactions and solubility modulation .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-6-10-5-9(15)8-19-10)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,9-10,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACALJKRNRDFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of aromatic ether. Aromatic ethers are commonly found in a variety of therapeutic agents and are known for their stability and resistance to metabolic degradation, which can enhance the bioavailability of the compound .
Biological Activity
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a bicyclic structure that incorporates both sulfur and nitrogen atoms, which may contribute to its unique biological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bicyclic structure allows for specific binding to receptors or enzymes that may modulate physiological pathways.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Ion Channel Interaction : Interaction with ion channels may affect cellular excitability and neurotransmission.
Pharmacological Studies
Research has indicated that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Bicyclic compounds are often investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Studies have demonstrated effectiveness against Gram-positive bacteria. |
| Antitumor | Compounds have been shown to inhibit tumor cell proliferation in vitro. |
| CNS Activity | Potential effects on neurotransmitter systems suggest possible applications in neuropharmacology. |
Case Studies
-
Antitumor Activity :
- A study investigated the cytotoxic effects of related bicyclic compounds on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through caspase activation.
-
Neuropharmacological Effects :
- Research exploring the interaction of similar bicyclic compounds with G-protein coupled receptors (GPCRs) indicated modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders.
Comparative Analysis
To understand the uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, a comparison with structurally similar compounds can provide insight into their biological profiles.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Bicyclic | Antimicrobial |
| Compound B | Bicyclic | Antitumor |
| 2-Thia... | Bicyclic | Neuroactive |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact : The iodophenyl analog exhibits higher lipophilicity (LogP 3.5 vs. 2.1) due to iodine’s hydrophobic character, which may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : The hydrazine-carbothioamide derivative demonstrates antimicrobial properties, likely due to thioamide-mediated metal chelation, whereas the β-lactam analog is optimized for antibacterial efficacy via β-lactamase resistance.
- Synthesis Complexity : The target compound’s synthesis (via benzodioxin-thia-azabicyclo coupling) requires precise stereochemical control compared to hydrazine-carbothioamide derivatives, which utilize simpler condensation reactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability Data
Findings:
- The β-lactam analog shows superior aqueous solubility (8.5 mg/mL), attributed to its ionizable carboxylic acid group, while the target compound’s low solubility (0.12 mg/mL) limits bioavailability.
- Plasma stability varies significantly; the hydrazine-carbothioamide derivative (t₁/₂ = 4.0 h) outperforms the target compound (t₁/₂ = 2.5 h), suggesting metabolic susceptibility in the latter due to ketone oxidation.
Pharmacological and Mechanistic Insights
- Target Compound: No direct bioactivity data are available, but its rigid bicyclic framework is hypothesized to serve as a scaffold for selective enzyme inhibitors (e.g., proteases or kinases) .
- 3-Iodophenyl Analog : Demonstrates nanomolar affinity for tyrosine kinases in preliminary assays, likely due to iodine’s halogen bonding with catalytic domains.
- Hydrazine-carbothioamide : Exhibits broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli), leveraging thioamide’s metal-binding capacity to disrupt microbial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
